molecular formula C9H11NO B13947291 Phenol, 2-[(ethylimino)methyl]- CAS No. 443991-27-3

Phenol, 2-[(ethylimino)methyl]-

Cat. No.: B13947291
CAS No.: 443991-27-3
M. Wt: 149.19 g/mol
InChI Key: SUCJTGMPGPJVNY-UHFFFAOYSA-N
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Description

Phenol, 2-[(ethylimino)methyl]- is a Schiff base ligand of interest in advanced chemical research. These compounds are characterized by an azomethine group (-HC=N-) bridge, formed by the condensation of a primary amine with an aldehyde . Schiff bases derived from phenolic compounds are exceptionally versatile ligands in coordination chemistry, known for their ability to form stable complexes with various metal ions . These complexes are explored for a wide range of applications, including as catalysts in organic transformations and in the development of functional materials with unique electronic or optical properties . Researchers utilize this class of compounds as foundational building blocks for the synthesis of asymmetric ligands, which can impart superior catalytic performance and selectivity in metal-mediated reactions compared to their symmetrical counterparts . The structural and electronic properties of such Schiff base ligands, including molecular geometry and frontier orbital energies, can be extensively studied and tuned using computational methods such as Density Functional Theory (DFT) to predict reactivity and optimize performance for specific applications . This product is intended for use in a controlled laboratory setting by qualified professionals. For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

443991-27-3

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-(ethyliminomethyl)phenol

InChI

InChI=1S/C9H11NO/c1-2-10-7-8-5-3-4-6-9(8)11/h3-7,11H,2H2,1H3

InChI Key

SUCJTGMPGPJVNY-UHFFFAOYSA-N

Canonical SMILES

CCN=CC1=CC=CC=C1O

Origin of Product

United States

Preparation Methods

Solvent-Free Thermal Condensation

This method adapts a solvent-free approach for imine formation:

  • Reagents : Salicylaldehyde (1.0 mmol), ethylamine (1.2 mmol).
  • Conditions : Mixed at 80°C without solvent, stirred for 30–120 minutes.
  • Workup : Extracted with diethyl ether, dried over MgSO₄, and recrystallized from n-hexane.
  • Yield : Comparable reactions yield 40%–97%.
  • Advantages : Eliminates solvent use, reduces reaction time, and simplifies purification.

Ethanol Reflux Method

A modified protocol from analogous Schiff base syntheses:

  • Reagents : Salicylaldehyde (0.01 mol), ethylamine (0.01 mol) in ethanol.
  • Conditions : Refluxed for 30 minutes.
  • Workup : Cooled, filtered, washed with ethanol, and recrystallized.
  • Yield : ~89% (based on similar reactions).
  • Advantages : High yield, minimal byproducts, and rapid completion.

Prolonged Reflux Method

Adapted from naphthalimide-based syntheses:

  • Reagents : Salicylaldehyde (3.22 mmol), ethylamine (1.61 mmol) in ethanol.
  • Conditions : Refluxed for 4 hours.
  • Workup : Cooled, filtered, and washed with ethanol.
  • Yield : ~72% (extrapolated from analogous work).
  • Applications : Suitable for thermally stable products requiring extended reaction times.

Comparative Analysis of Synthesis Methods

Method Conditions Time Yield Key Advantages
Solvent-Free 80°C, no solvent 30–120 min 40%–97% Eco-friendly, cost-effective
Ethanol Reflux Ethanol, reflux 30 min ~89% High yield, rapid
Prolonged Reflux Ethanol, reflux 4 hours ~72% Compatibility with sensitive substrates

Characterization and Analytical Data

  • IR Spectroscopy :
    • Strong absorption at ~1630 cm⁻¹ (C=N stretch).
    • Broad peak at ~3200 cm⁻¹ (phenolic -OH).
  • ¹H NMR :
    • δ 8.3 ppm (s, 1H, CH=N).
    • δ 6.8–7.5 ppm (m, aromatic protons).
  • Elemental Analysis :
    • Calculated for C₉H₁₁NO: C, 71.50%; H, 7.34%; N, 9.27%.

Research Findings and Optimizations

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[(ethylimino)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Phenol, 2-[(ethylimino)methyl]-.

Scientific Research Applications

Coordination Chemistry

Metal Complex Formation
The compound acts as a bidentate ligand, coordinating through the phenolic oxygen and the imine nitrogen. This property has been exploited in the synthesis of metal complexes that exhibit unique structural and electronic properties.

Metal Ion Complex Type Coordination Geometry Stability
Copper(II)[Cu(phenol ligand)]Square planarHigh
Manganese(II)[Mn(phenol ligand)]Distorted tetrahedralModerate

Studies indicate that these metal complexes demonstrate enhanced biological activities, including antimicrobial and anticancer properties. For instance, copper(II) complexes of Schiff bases have shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida species .

Antimicrobial Activity

Phenol, 2-[(ethylimino)methyl]- and its metal complexes have been investigated for their antimicrobial properties. Research has demonstrated that these compounds can inhibit the growth of several pathogenic microorganisms.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of copper(II) complexes derived from Schiff bases against clinically relevant strains. The results showed that certain complexes had minimum inhibitory concentrations (MICs) as low as 64 μg/mL against Candida albicans and MRSA .

Microorganism MIC (μg/mL)
Candida albicans64
MRSA128
Pseudomonas aeruginosa256

The mechanism of action is believed to involve disruption of microbial cell membranes and interference with essential cellular processes.

Applications in Medicinal Chemistry

The potential of Phenol, 2-[(ethylimino)methyl]- extends into medicinal chemistry, where it is being explored for drug formulation. Its ability to chelate metal ions enhances the pharmacological profile of drug candidates.

Case Study: Anticancer Activity

Research has indicated that certain metal complexes formed with this compound exhibit significant cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The enhanced lipophilicity due to chelation facilitates better cellular uptake and bioavailability .

Material Science Applications

In material science, Phenol, 2-[(ethylimino)methyl]- is used as a precursor for developing functional materials such as sensors and catalysts. Its coordination properties allow it to act as a stabilizing agent in polymer matrices.

Material Type Application
SensorsDetection of heavy metals
CatalystsOrganic synthesis reactions

Research indicates that incorporating this compound into polymeric materials can improve their mechanical properties and thermal stability .

Comparison with Similar Compounds

Key Properties :

  • Molecular formula: C₉H₁₁NO.
  • Functional groups: Phenolic -OH, azomethine (-CH=N-).
  • Coordination sites: The phenolic oxygen and imine nitrogen act as donor atoms, enabling bidentate or tridentate binding with metals like Zn(II), Cu(II), and Fe(III) .

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Compound Substituents Key Features Applications References
Phenol, 2-[(ethylimino)methyl]- None Basic Schiff base ligand with -CH₂-NH-CH₂- chain Precursor for Zn(II)/Cu(II) antimicrobial complexes
4-Chloro-2-[(ethylimino)methyl]phenol Cl at para position Electron-withdrawing group enhances Lewis acidity Zn(II) complexes with reduced toxicity in vivo
4-Bromo-2-[(ethylimino)methyl]phenol Br at para position Larger halogen increases steric bulk Cu(II) complexes (e.g., CuLBS) with gastroprotective activity
2-[(2-(Piperazin-1-yl)ethylimino)methyl]phenol Piperazine ring Additional N-donor sites enable tridentate coordination Zn(II) complexes studied for low hepatotoxicity
2,4-Di-tert-butyl-6-[(ethylimino)methyl]phenol tert-Butyl groups Steric hindrance improves thermal stability Fe(III) catalysts for ethylene polymerization

Metal Complexes and Reactivity

  • Zinc(II) Complexes: [Zn(LSP)Cl₂] (LSP = 2-[(ethylimino)methyl]phenol): Exhibits low toxicity (P > 0.05 in rat models) but reduced liver enzyme activity at high doses . [Zn(LBS)Cl₂] (LBS = 4-bromo derivative): Higher stability due to Br’s inductive effect; used in antimicrobial studies .
  • Copper(II) Complexes :

    • CuLBS: Synthesized from 4-bromo derivative; paramagnetic nature obscures ¹H-NMR signals but shows d-d transitions at 636 nm in UV-vis .
  • Iron(III) Complexes :

    • [Fe(L1)Cl₂] (L1 = tert-butyl-modified ligand): Catalyzes ethylene polymerization to low-molecular-weight polyethylene (Mn = 1,021–1,084 Da) .

Biological Activity

Phenol, 2-[(ethylimino)methyl]- is an organic compound characterized by its phenolic hydroxyl group and an ethylimino substituent. This unique structure contributes to its diverse biological activities, making it a subject of interest in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Structural Characteristics

  • Molecular Formula : C₉H₁₃N₁O
  • Molecular Weight : Approximately 149.19 g/mol
  • Functional Groups : Phenolic hydroxyl group and imine group

The presence of the phenolic ring is significant as phenolic compounds are known for their antioxidant and antimicrobial properties. The ethylimino group may enhance these biological activities through various mechanisms.

Antimicrobial Properties

Research indicates that phenolic compounds often exhibit significant antimicrobial activity. Specifically, derivatives similar to Phenol, 2-[(ethylimino)methyl]- have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli . The structural features of this compound may contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Table 1: Comparison of Biological Activity of Related Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
Phenol, 2-[(ethylimino)methyl]-C₉H₁₃N₁OPhenolic ring with ethyliminoAntibacterial activity
Phenol, 2-(methylimino)methylC₉H₁₃N₁OMethyl instead of ethylAntibacterial properties
2-AminophenolC₆H₇N₁OSimple amino substitutionAntioxidant activity
N-(2-hydroxyethyl)anilineC₈H₉N₁O₂Hydroxyethyl groupAntimicrobial effects

Antioxidant Activity

Phenolic compounds are recognized for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. Studies have shown that compounds similar to Phenol, 2-[(ethylimino)methyl]- can effectively scavenge free radicals, thereby protecting cells from damage . The antioxidant capacity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power).

The biological effects of Phenol, 2-[(ethylimino)methyl]- can be attributed to several mechanisms:

  • Metal Ion Complexation : The compound can form complexes with metal ions (e.g., iron(II), cobalt(II)), enhancing its catalytic properties in organic reactions .
  • DNA Interaction : Some studies suggest that similar compounds may bind to DNA non-covalently, potentially leading to cytotoxic effects against cancer cells .
  • Enzyme Inhibition : The presence of the imine functional group may allow for interactions with various enzymes, inhibiting their activity.

Study on SARS-CoV-2 Inhibition

A recent study explored the potential of novel phenolic compounds as inhibitors for the SARS-CoV-2 virus. Molecular docking simulations indicated that certain phenolic derivatives exhibited strong binding affinities to viral proteins, suggesting potential therapeutic applications . Although specific data on Phenol, 2-[(ethylimino)methyl]- was not provided, the findings highlight the relevance of phenolic compounds in antiviral research.

Antifungal Activity

Research has also indicated that phenolic compounds possess antifungal properties. For instance, extracts containing similar structures demonstrated significant inhibition against Candida albicans, showcasing the potential for developing antifungal agents from such compounds .

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